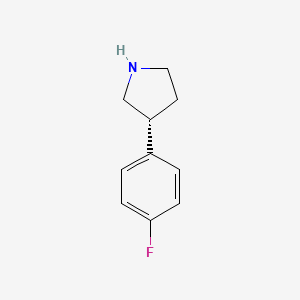

(3R)-3-(4-fluorophenyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-(4-fluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOQWISAVOSATC-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901298405 | |

| Record name | (3R)-3-(4-Fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048703-18-9 | |

| Record name | (3R)-3-(4-Fluorophenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1048703-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-(4-Fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Pyrrolidine Scaffolds in Advanced Organic Chemistry

The pyrrolidine (B122466) nucleus is a highly sought-after scaffold in pharmaceutical sciences and drug design. nih.gov Its prevalence is underscored by its presence in 37 drugs approved by the U.S. Food and Drug Administration, making it one of the most common five-membered non-aromatic nitrogen heterocycles in medicine. nih.gov The versatility of the pyrrolidine ring stems from several key features:

Exploration of Pharmacophore Space : The sp3-hybridized carbon atoms in the pyrrolidine ring allow for a three-dimensional arrangement of substituents, enabling a thorough exploration of the chemical space required for biological activity. nih.gov

Versatile Synthesis : A variety of synthetic strategies exist for the construction and functionalization of the pyrrolidine ring. These methods range from the creation of the ring from acyclic or other cyclic precursors to the modification of a pre-existing pyrrolidine scaffold, such as proline derivatives. nih.govresearchgate.net Modern techniques like microwave-assisted organic synthesis (MAOS) have further enhanced the efficiency and environmental friendliness of these synthetic routes. nih.gov

The pyrrolidine scaffold is a fundamental component in a diverse array of biologically active molecules, including natural alkaloids like nicotine (B1678760) and hygrine, as well as synthetic drugs such as procyclidine (B1679153) and bepridil. wikipedia.org It also forms the structural basis for the racetam family of cognitive enhancers. wikipedia.org

The Role of Chirality in 3r 3 4 Fluorophenyl Pyrrolidine for Stereochemical Control

Chirality, or the "handedness" of a molecule, is a critical factor in its biological activity. The stereogenic centers within the pyrrolidine (B122466) ring allow for the existence of different stereoisomers, each of which can exhibit a distinct biological profile due to differential binding to enantioselective proteins. nih.govresearchgate.net In (3R)-3-(4-fluorophenyl)pyrrolidine, the "(3R)" designation specifies a particular three-dimensional arrangement of the 4-fluorophenyl group at the 3-position of the pyrrolidine ring.

This precise stereochemical control is paramount in drug design, as the spatial orientation of substituents on the pyrrolidine ring can significantly influence a compound's pharmacological efficacy. nih.gov For instance, research on pyrrolidine-based inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes treatment, has demonstrated the importance of specific stereoisomers for optimal potency and pharmacokinetic properties. nih.gov The introduction of a fluorophenyl group, as seen in this compound, can further enhance biological activity. Studies on pyrrolidine sulfonamides have shown that fluorophenyl substituents at the 3-position of the pyrrolidine ring can lead to better in vitro potency. nih.gov

Research Applications of 3r 3 4 Fluorophenyl Pyrrolidine in Advanced Chemical Science

Catalysis and Ligand Design

The pyrrolidine (B122466) scaffold is a privileged structure in catalysis, and the specific stereochemistry and electronic properties of (3R)-3-(4-fluorophenyl)pyrrolidine make it a particularly interesting component for creating sophisticated catalytic systems.

This compound as a Component in Chiral Ligand Synthesis

The synthesis of new 3,4-dihydroxypyrrolidine derivatives has been accomplished starting from various sugars like D-mannose, D-ribose, and L-fucose. nih.gov These synthetic strategies often involve key steps such as organometallic addition to hemiacetalic sugars or conjugate addition of ammonia (B1221849) to aldonic esters. nih.gov The resulting pyrrolidine derivatives, which can incorporate aromatic moieties, have shown potential as potent and selective inhibitors of certain enzymes. nih.gov The core structure of this compound serves as a foundational element in the construction of these more complex chiral ligands, where the stereochemistry at the 3-position is crucial for inducing asymmetry in chemical transformations.

Application in Asymmetric Homogeneous Catalysis (e.g., Hydrogenation)

While direct examples of this compound in hydrogenation are not extensively detailed in the provided results, the broader context of asymmetric catalysis highlights the importance of such chiral building blocks. Asymmetric catalysis is a powerful tool for generating enantiomerically enriched compounds from achiral starting materials using small amounts of a chiral catalyst. umontreal.ca Both homogeneous and heterogeneous asymmetric catalysis have seen significant advancements, with a focus on catalyst separation and recycling in heterogeneous systems. umontreal.ca The development of chiral ligands is central to this field, and pyrrolidine-containing structures are frequently employed. For instance, in asymmetric [2+4] cycloadditions, chiral phosphoric acid catalysts have been used to produce indole-containing chroman derivatives with high enantioselectivity. mdpi.com The principles of asymmetric catalysis strongly suggest that ligands derived from this compound would be valuable candidates for various transformations, including hydrogenation, due to the defined stereocenter and the electronic influence of the fluorophenyl group.

Development of Pyrrolidine-Based Organocatalysts

The field of organocatalysis has seen a surge in the development of small organic molecules that can catalyze chemical reactions. Pyrrolidine-based structures are at the forefront of this research. nih.gov For example, pyrrolidine-thioxotetrahydropyrimidinone derivatives have been shown to be effective catalysts for various asymmetric organic transformations in environmentally friendly solvents like brine. organic-chemistry.org These catalysts can achieve excellent yields, diastereoselectivities, and enantioselectivities. organic-chemistry.org The synthesis of novel pyrrolidine-based organocatalysts often involves derivatizing the pyrrolidine ring to include additional functional groups and stereocenters that can enhance catalytic activity and selectivity. nih.gov The this compound scaffold provides a robust and stereochemically defined platform for the rational design of new and efficient organocatalysts for a wide range of asymmetric reactions.

Contribution to Advanced Materials Science

The unique properties of the pyrrolidine ring, combined with the specific characteristics of the 4-fluorophenyl substituent, also position this compound as a valuable component in the creation of advanced materials.

Polymer Chemistry and Enhanced Material Properties

The incorporation of specific chemical moieties into polymer chains can significantly alter their physical and chemical properties. While direct studies on polymers synthesized from this compound are not explicitly detailed, the principles of polymer chemistry suggest its potential utility. The pyrrolidine ring can be integrated into polymer backbones or as pendant groups, influencing factors such as chain packing, solubility, and thermal stability. The presence of the fluorine atom can impart desirable properties like increased thermal and oxidative stability, as well as hydrophobicity. The synthesis of trifluoromethylated pyrrolidines highlights the interest in incorporating fluorine-containing groups into these heterocyclic structures, which can lead to materials with unique electronic and physical characteristics. researchgate.netnih.gov

Functional Materials Development Utilizing Pyrrolidine Scaffolds

Pyrrolidine scaffolds are integral to the development of various functional materials. sigmaaldrich.com For instance, porphyrinic compounds, which contain pyrrole-like subunits, are investigated for their semiconducting properties in applications like molecular electronics and sensors. mdpi.com The specific structure and orientation of the pyrrole-based macrocycles influence the material's electronic properties. mdpi.com By analogy, the defined stereochemistry and electronic nature of this compound could be leveraged in the design of functional materials where precise molecular arrangement and electronic tuning are critical. The ability to modify the pyrrolidine ring at various positions allows for the creation of a diverse range of structures with tailored functionalities for specific material applications.

Chemical Biology Research Tools (Non-Clinical Focus)

The this compound scaffold is a valuable building block for the creation of sophisticated chemical tools used to explore biological systems. Its utility stems from the combination of a chiral pyrrolidine core and a strategically placed fluorophenyl group. This combination provides a foundation for developing highly specific molecular probes, investigating complex biological mechanisms, and generating diverse compound libraries for screening purposes.

Design and Synthesis of Molecular Probes

The development of molecular probes, particularly for Positron Emission Tomography (PET), is a key area where the this compound structure is of significant interest. PET imaging allows for the non-invasive, quantitative visualization of biochemical processes in vivo. The design of effective PET probes hinges on incorporating a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into a molecule that can selectively bind to a biological target.

The this compound scaffold is exceptionally well-suited for this application for two primary reasons:

The 4-Fluorophenyl Group: This group serves as a direct site for the introduction of ¹⁸F via nucleophilic aromatic substitution. Synthetic precursors, such as those with a nitro or trimethylammonium leaving group at the 4-position of the phenyl ring, can be reacted with [¹⁸F]fluoride to produce the final radiolabeled probe.

The synthesis of a PET probe from this scaffold would typically involve a multi-step process where the pyrrolidine nitrogen is functionalized to attach a targeting moiety, followed by the late-stage introduction of ¹⁸F.

Table 1: Hypothetical Synthetic Strategy for a PET Probe Based on this compound

| Step | Description | Precursor | Reagents | Product |

| 1 | Functionalization | (3R)-3-(4-nitrophenyl)pyrrolidine | Acyl chloride, base | N-acylated-(3R)-3-(4-nitrophenyl)pyrrolidine |

| 2 | Radiolabeling | N-acylated-(3R)-3-(4-nitrophenyl)pyrrolidine | K[¹⁸F]F, Kryptofix 2.2.2 | [¹⁸F]-N-acylated-(3R)-3-(4-fluorophenyl)pyrrolidine |

| 3 | Purification | Crude reaction mixture | HPLC | Purified PET Probe |

Investigations of Receptor Interactions and Biological Mechanisms (Chemical Perspective)

From a chemical perspective, understanding how a small molecule interacts with a biological receptor is fundamental. The this compound scaffold provides an excellent platform for dissecting these interactions. The defined stereochemistry at position 3 of the pyrrolidine ring is critical for establishing a specific spatial orientation of the 4-fluorophenyl group, which can be essential for fitting into a receptor's binding pocket.

The 4-fluorophenyl group itself contributes to binding affinity through several potential interactions:

Halogen Bonding: The fluorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the receptor's active site.

Dipole-Dipole Interactions: The significant dipole moment of the C-F bond can engage in favorable electrostatic interactions.

Hydrophobic Interactions: The phenyl ring can participate in hydrophobic or π-stacking interactions with aromatic amino acid residues.

By systematically modifying the scaffold—for instance, by altering substituents on the pyrrolidine nitrogen or the phenyl ring—researchers can perform detailed structure-activity relationship (SAR) studies. These studies reveal which chemical features are critical for binding and selectivity, providing insights into the receptor's architecture and mechanism of action. For example, research on related cis-3,4-diphenylpyrrolidine scaffolds has shown that this core structure can induce a "U-shape" conformation that is crucial for activity at certain nuclear receptors. nih.gov

Table 2: Key Structural Features and Their Role in Receptor Interaction

| Structural Feature | Chemical Role in Receptor Binding | Potential Interactions |

| (3R)-Stereocenter | Enforces a specific 3D orientation of the phenyl ring. | Dictates stereospecific fit into chiral binding pockets. |

| Pyrrolidine Nitrogen | Acts as a hydrogen bond acceptor or as a basic center; provides a key point for derivatization to explore different regions of the binding site. | Hydrogen bonds, ionic interactions. |

| 4-Fluorophenyl Group | Modulates electronic properties (pKa) of the molecule; participates in specific binding interactions. | Halogen bonding, π-stacking, hydrophobic interactions. |

Applications in Agrochemical Chemical Research (Synthetic Aspects)

The search for novel, effective, and environmentally benign agrochemicals, such as herbicides and insecticides, often leverages privileged scaffolds from medicinal chemistry. The pyrrolidine core is one such scaffold, with various derivatives showing promise in agricultural applications. researchgate.netrsc.orgccspublishing.org.cn The synthetic versatility of this compound makes it an attractive starting material for creating new agrochemical candidates.

In the synthetic design of novel herbicides, for example, researchers have identified that pyrrolidine-2,4-dione (B1332186) structures can exhibit significant activity. researchgate.netrsc.org The this compound can serve as a chiral building block in a synthetic route toward these diones or other classes of agrochemicals. The presence of the fluorine atom is often beneficial in agrochemical design, as it can enhance metabolic stability and improve the compound's uptake and transport within the target plant or insect. Structure-activity relationship analyses in agrochemical research have shown that a halogen group, particularly fluorine, at the 4-position of a phenyl ring can be critical for herbicidal activity. ccspublishing.org.cn

The synthesis would involve leveraging the pyrrolidine's secondary amine for further construction, building a more complex molecule around this chiral core.

Table 3: Potential Synthetic Modifications of the Scaffold for Agrochemical Research

| Target Agrochemical Class | Synthetic Transformation Required | Key Reagents |

| Pyrrolidine-2,4-diones | N-acylation followed by Dieckmann condensation or similar cyclization strategies. | Acyl chlorides, strong bases (e.g., NaH). |

| Novel N-Aryl Pyrrolidines | Buchwald-Hartwig amination to attach complex aryl or heteroaryl groups. | Aryl halides, Palladium catalyst, ligand. |

| Proton-Inhibiting Herbicides | Functionalization of the pyrrolidine nitrogen with specific pharmacophores known to inhibit plant enzymes. | Chloroformates, isocyanates. |

Role in Developing Compounds for Chemical Screening Libraries

High-throughput screening (HTS) is a cornerstone of modern drug and agrochemical discovery, relying on the availability of large, structurally diverse chemical libraries. The this compound is an ideal building block for constructing such libraries through combinatorial chemistry. rsc.orgacs.org Its value lies in its status as a "privileged scaffold"—a molecular framework that is known to bind to multiple biological targets.

The compound offers two key points for diversification:

The Pyrrolidine Nitrogen: This secondary amine is a reactive handle that can be readily acylated, sulfonylated, alkylated, or used in reductive amination reactions with a vast array of commercially available aldehydes, acyl chlorides, and sulfonyl chlorides.

The Phenyl Ring: While the fluorine is fixed, further substitutions could be made if starting from a more elaborately substituted precursor, or the phenyl ring itself can be varied.

This dual capacity for modification allows for the rapid, parallel synthesis of thousands of distinct compounds from a single, chiral core. Each compound in the resulting library maintains the core this compound structure but presents a different functional group to a potential biological target. Screening these libraries can efficiently identify initial "hits" for new research programs. researchgate.net

Table 4: Example of Diversity Generation for a Screening Library

| Reagent Class | Reaction Type | Resulting Functional Group at Nitrogen | Example of Diversity |

| Acyl Chlorides (R-COCl) | Acylation | Amide | Acetamides, benzamides, heteroaryl amides |

| Sulfonyl Chlorides (R-SO₂Cl) | Sulfonylation | Sulfonamide | Benzenesulfonamides, thiophenesulfonamides |

| Aldehydes (R-CHO) | Reductive Amination | Tertiary Amine | N-benzyl, N-alkyl, N-heterocyclic methyl groups |

| Isocyanates (R-NCO) | Addition | Urea | N-aryl ureas, N-alkyl ureas |

Computational and Theoretical Investigations of 3r 3 4 Fluorophenyl Pyrrolidine

Quantum Chemical Studies

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules. These calculations offer a detailed picture of reaction mechanisms, conformational preferences, and inherent reactivity.

Density Functional Theory (DFT) Calculations for Reaction Pathways

DFT calculations are a cornerstone of modern computational organic chemistry, enabling the investigation of reaction mechanisms with high accuracy. mdpi.com By modeling the potential energy surface, researchers can identify transition states and intermediates, providing a step-by-step understanding of how a reaction proceeds. elsevierpure.comresearchgate.net For pyrrolidine (B122466) derivatives, DFT has been used to explore various synthetic transformations, including cycloaddition reactions and dehydrogenation processes. mdpi.comacs.org

For instance, in the context of cycloaddition reactions, which are a common method for synthesizing pyrrolidine rings, DFT calculations can predict the regio- and stereoselectivity of the reaction. nih.govtandfonline.com These calculations help in understanding how different substituents on the reactants influence the energy barriers of competing pathways, thereby determining the final product distribution. pku.edu.cn The choice of functional and basis set, such as B3LYP or M06-2X, is crucial for obtaining reliable results that correlate well with experimental observations. mdpi.commdpi.com

| Reaction Type | Computational Method | Key Findings | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | DFT (M06-2X/Def2TZVP) | Elucidation of stepwise vs. concerted mechanisms. | mdpi.com |

| Dehydrogenation | DFT | Proposed mechanism involving iminium borohydride (B1222165) intermediates. | acs.org |

| On-surface Synthesis | DFT | Lowering of reaction barriers by metal surface involvement. | researchgate.net |

Conformational Analysis and Pseudorotation Studies

The biological activity of pyrrolidine derivatives is intimately linked to the conformation of the five-membered ring. nih.gov The pyrrolidine ring is not planar and undergoes a rapid puckering motion known as pseudorotation. This dynamic behavior can be effectively studied using computational methods. Conformational analysis helps identify the most stable puckering states (e.g., envelope or twist conformations) and the energy barriers between them.

For substituted pyrrolidines, such as (3R)-3-(4-fluorophenyl)pyrrolidine, the substituents significantly influence the conformational landscape. nih.gov The fluorine atom, in particular, can have a profound impact on the molecular conformation due to its electronic and steric properties. mdpi.comnih.gov Computational studies, often in conjunction with experimental techniques like NMR spectroscopy, can determine the preferred conformation in different environments, such as in solution or when bound to a biological target. nih.govresearchgate.net These analyses reveal that fluorination can alter the natural pucker preference of the pyrrolidine ring, which in turn can affect molecular recognition. nih.gov

| Computational Method | Key Conformational Descriptors | Influence of Fluorine | Reference |

|---|---|---|---|

| DFT (M05-2X/6-311+G**) | Dihedral angles, pucker states (e.g., C4-endo) | Can invert the natural pucker preference of the ring. | nih.gov |

| Ab initio simulations | Chair conformation (for related piperidines), substituent orientation | VCD spectra are highly sensitive to conformational changes. | researchgate.net |

| Semiempirical (AM1), DFT (B3LYP) | Dihedral angles (τ1, τ2) | Leads to significant conformational variations. | mdpi.com |

Electronic Structure and Reactivity Predictions

Quantum chemical calculations provide valuable information about the electronic properties of a molecule, which are crucial for predicting its reactivity. Analysis of the frontier molecular orbitals (HOMO and LUMO) can indicate the most likely sites for nucleophilic or electrophilic attack. mdpi.com For this compound, the electron-withdrawing nature of the fluorine atom on the phenyl ring can influence the electron density distribution across the entire molecule.

Electrostatic potential maps generated from DFT calculations can visualize the electron-rich and electron-poor regions of the molecule, offering insights into potential non-covalent interactions, such as hydrogen bonding and halogen bonding. nih.gov These predictions are vital in understanding how the molecule might interact with biological targets. Furthermore, calculated parameters like ionization potential and electron affinity can be correlated with the molecule's redox properties.

Molecular Dynamics Simulations

While quantum chemical studies provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for studying the interactions of a molecule with its environment, such as a solvent or a biological macromolecule.

Ligand-Target Interaction Modeling (Non-Clinical)

MD simulations are a powerful tool for modeling the interaction between a ligand, such as a derivative of this compound, and a biological target like an enzyme or receptor. nih.govmdpi.com These simulations can predict the binding mode of the ligand in the active site and estimate the binding affinity. nih.govsciepub.com By simulating the dynamic behavior of the ligand-protein complex, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the bound state. nih.govnih.gov

For example, in the context of drug discovery, MD simulations can be used to study how modifications to the pyrrolidine scaffold or the fluorophenyl group affect the binding affinity and selectivity for a particular target. The simulations can reveal the role of specific residues in the binding pocket and provide a rationale for observed structure-activity relationships. nih.gov This information is invaluable for the rational design of more potent and selective molecules.

| Simulation Target | Simulation Time | Key Findings | Reference |

|---|---|---|---|

| Histone Lysine Specific Demethylase 1 (LSD1) | Not specified | Identified crucial residues (e.g., Asn535) for stabilizing inhibitors. | nih.gov |

| Polo-like kinase 1 (PLK1) | 50 ns | Confirmed the stability of inhibitors in the active site. | mdpi.com |

| Single-stranded DNA/RNA | Not specified | Demonstrated the binding affinity of related compounds. | sciepub.com |

Dynamics of Pyrrolidine Derivatives in Solution

The behavior of a molecule in solution is critical to its properties and function. MD simulations can model the dynamic interactions between a solute, like a pyrrolidine derivative, and the surrounding solvent molecules. nih.gov These simulations provide insights into solvation effects, such as the formation of hydrogen bonds with water molecules and the influence of the solvent on the conformational equilibrium of the solute.

Understanding the dynamics in solution is important for interpreting experimental data from techniques like NMR and for predicting properties such as solubility and membrane permeability. nih.gov For this compound, simulations could elucidate how the fluorophenyl group affects the molecule's interaction with water and its ability to cross biological membranes, which are key factors in its potential applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular descriptors that influence activity, QSAR models can predict the potency of novel compounds, prioritize synthetic efforts, and facilitate the optimization of lead candidates. nih.gov In the context of this compound derivatives, QSAR studies have been instrumental in understanding their interactions with various biological targets.

The predictive power of QSAR models lies in their ability to correlate specific structural features with biological endpoints. For fluoropyrrolidine derivatives, which include the this compound scaffold, three-dimensional QSAR (3D-QSAR) methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govnih.gov

A notable study on a series of fluoropyrrolidine amides as dipeptidyl peptidase IV (DP-IV) inhibitors established robust 3D-QSAR models. nih.gov These models were built based on the alignment of the compounds within the binding pocket of the DP-IV enzyme. The CoMFA model yielded a conventional correlation coefficient (r²) of up to 0.982 and a cross-validated coefficient (q²) of 0.555. nih.gov The CoMSIA model showed an r² of 0.953 and a q² of 0.613. nih.gov These statistical values indicate a strong correlation between the structural features of the compounds and their inhibitory activity, as well as good predictive capability of the models.

The contour maps generated from these models provide a visual representation of the regions where certain structural modifications would be favorable or unfavorable for activity. For instance, the analysis might reveal that bulky substituents are favored in one region (steric field), while electron-withdrawing groups are preferred in another (electrostatic field). nih.gov Such insights are invaluable for guiding the design of new derivatives with enhanced potency.

Table 1: Statistical Parameters of 3D-QSAR Models for Fluoropyrrolidine Amides nih.gov

| Model | r² (Conventional Correlation Coefficient) | q² (Cross-validated Coefficient) |

|---|---|---|

| CoMFA | 0.982 | 0.555 |

Computational screening, or virtual screening, utilizes the predictive power of QSAR models and other computational techniques to rapidly assess large libraries of chemical compounds for their potential biological activity against a specific target. scispace.com This approach significantly reduces the time and cost associated with drug discovery by prioritizing a smaller, more promising set of compounds for experimental testing.

For pyrrolidine-based compounds, the process typically begins with the generation of a 3D structure of the target protein, often obtained through X-ray crystallography or homology modeling. nih.gov Subsequently, a library of virtual compounds, including derivatives of this compound, is docked into the active site of the target protein. nih.gov Docking simulations predict the preferred binding orientation and conformation of each compound within the active site. nih.gov

The docked conformations can then be used to build and validate 3D-QSAR models. The predictive ability of these models is crucial for the success of the virtual screening campaign. Once a reliable model is established, it can be used to predict the biological activity of a large virtual library of compounds. The top-ranking compounds from the virtual screen are then selected for synthesis and experimental validation.

This integrated approach of molecular docking and 3D-QSAR has been successfully applied to various classes of pyrrolidine derivatives, including inhibitors of neuraminidase and dipeptidyl peptidase IV. nih.govnih.gov The insights gained from these computational studies have proven to be highly valuable in the design and discovery of new drug candidates.

Analytical Methodologies for Characterization and Purity Assessment in Research

Advanced Chromatographic Techniques

Chromatographic methods are indispensable for the separation and purification of (3R)-3-(4-fluorophenyl)pyrrolidine from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds. For chiral molecules like this compound, chiral HPLC is the definitive method for separating and quantifying the individual enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The development of a successful chiral HPLC method involves screening various CSPs and mobile phase compositions. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used for the separation of a broad range of chiral compounds, including those with a pyrrolidine (B122466) scaffold. mdpi.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) or ethanol, is critical for achieving optimal resolution between the enantiomers. chiralpedia.com The addition of small amounts of an acidic or basic additive to the mobile phase can further improve peak shape and resolution. sigmaaldrich.com

Table 1: Representative Chiral HPLC Conditions for Separation of 3-Arylpyrrolidine Enantiomers

| Parameter | Condition |

| Column | Chiralpak® AD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Note: These are representative conditions and would require optimization for the specific analysis of this compound. |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization can be employed to increase its volatility and thermal stability, making it amenable to GC analysis. For example, acylation of the secondary amine of the pyrrolidine ring can produce a less polar and more volatile derivative.

GC can be used for purity assessment by separating the target compound from volatile impurities. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for the identification of these impurities. Chiral GC, utilizing a chiral stationary phase, can also be employed for the enantiomeric separation of volatile chiral compounds, although HPLC is more commonly used for compounds of this nature.

Spectroscopic Characterization in Academic Research

Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For this compound, the 1H NMR spectrum is expected to show distinct signals for the aromatic protons of the fluorophenyl group and the aliphatic protons of the pyrrolidine ring. The coupling patterns and chemical shifts of the pyrrolidine protons can provide information about the conformation of the five-membered ring. nih.gov The presence of the fluorine atom will lead to through-bond coupling with nearby protons and carbons, resulting in characteristic splitting patterns in both 1H and 13C NMR spectra.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. jst-ud.vnmdpi.com While specific NMR data for this compound is not widely published, data for analogous compounds can be used for comparison. mdpi.com

Table 2: Predicted 1H and 13C NMR Chemical Shifts (δ) for 3-(4-fluorophenyl)pyrrolidine

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Aromatic CH (ortho to F) | ~7.2 | ~128 (d, J ≈ 8 Hz) |

| Aromatic CH (meta to F) | ~7.0 | ~115 (d, J ≈ 21 Hz) |

| Aromatic C-F | - | ~162 (d, J ≈ 245 Hz) |

| Aromatic C-N | - | ~142 |

| Pyrrolidine CH (C3) | ~3.5 | ~45 |

| Pyrrolidine CH2 (C2, C5) | ~3.0 - 3.4 | ~50, ~55 |

| Pyrrolidine CH2 (C4) | ~2.0 - 2.4 | ~35 |

| Note: These are predicted values and may vary depending on the solvent and other experimental conditions. 'd' denotes a doublet and 'J' represents the coupling constant in Hz. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound (C10H12FN), the molecular weight is 165.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected at m/z 165. The fragmentation pattern would likely involve the loss of the fluorophenyl group or cleavage of the pyrrolidine ring, providing characteristic fragment ions that can aid in structural confirmation. catbull.com Electrospray ionization (ESI) is a softer ionization technique that is often used for less volatile or more polar molecules, and it typically produces a protonated molecule [M+H]+ at m/z 166.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrations of their chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching: A moderate band around 3300-3500 cm-1 for the secondary amine.

C-H stretching: Bands in the region of 2850-3000 cm-1 for the aliphatic C-H bonds of the pyrrolidine ring and above 3000 cm-1 for the aromatic C-H bonds.

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm-1 region.

C-F stretching: A strong band typically in the 1100-1300 cm-1 region.

C-N stretching: In the 1000-1250 cm-1 range.

Raman spectroscopy provides complementary information and is particularly useful for identifying non-polar bonds. The combination of IR and Raman spectra can provide a comprehensive vibrational fingerprint of the molecule. scilit.com

Method Development and Validation in Research Settings

The development and validation of analytical methods for this compound are guided by internationally recognized principles to ensure that the chosen methods are suitable for their intended purpose.

Principles of Analytical Method Validation (e.g., ICH Guidelines)

The International Council for Harmonisation (ICH) provides a set of guidelines that are widely adopted for the validation of analytical procedures. While primarily aimed at pharmaceutical applications, the principles are highly relevant and applicable to research settings to ensure data quality and reliability. The validation of an analytical procedure is the process of demonstrating its suitability for its intended use. europa.eu

For the analysis of this compound, key validation characteristics that would be considered under ICH guidelines include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. pmda.go.jp For example, a chromatographic method should be able to separate this compound from its enantiomer, (3S)-3-(4-fluorophenyl)pyrrolidine, and other related substances.

Accuracy: The closeness of the test results obtained by the method to the true value. europa.eu This is often determined by assaying a sample of known purity (e.g., a certified reference material) or by spiking a sample with a known amount of the analyte. europa.eu For impurity quantification, accuracy should be assessed by spiking the substance with known amounts of impurities. europa.eu

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically expressed as the relative standard deviation (RSD) and is considered at three levels: repeatability (short-term precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory variations). europa.eu

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

A full validation of an analytical method would involve a comprehensive assessment of all these parameters. pmda.go.jp However, in a research context, a partial validation may be sufficient when minor changes are made to an already validated method. pmda.go.jp

Ensuring Reproducibility and Accuracy in Research Synthesis

The synthesis of this compound, like any chemical synthesis, requires careful control of reaction parameters to ensure the reproducibility and accuracy of the final product. The choice of synthetic route can significantly impact the impurity profile. For instance, the synthesis of similar fluorinated pyrrolidines has been achieved through methods such as the bromofluorination of alkenyl azides followed by reduction and cyclization. researchgate.net

To ensure reproducibility and accuracy, the following aspects are critical:

Starting Material Characterization: The purity and identity of all starting materials and reagents must be thoroughly characterized before use.

Reaction Monitoring: Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) are used to monitor the progress of the reaction and determine the optimal reaction time.

Purification: Effective purification of the crude product is essential. Common techniques include column chromatography, crystallization, and distillation. The choice of purification method will depend on the physical and chemical properties of this compound and its impurities.

Structural Confirmation: The structure of the final product must be unequivocally confirmed using a combination of spectroscopic techniques.

| Analytical Technique | Purpose in Ensuring Reproducibility and Accuracy |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Confirms the chemical structure and connectivity of the molecule. ¹⁹F NMR is particularly important for fluorine-containing compounds. |

| Mass Spectrometry (MS) | Determines the molecular weight and can provide information about the elemental composition. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. |

| Chiral Chromatography | Separates and quantifies the enantiomers to ensure the desired stereochemistry ((3R) in this case). |

The data obtained from these analytical techniques collectively provide a comprehensive picture of the synthesized compound, ensuring its identity and structural integrity, which are prerequisites for accurate and reproducible research findings.

Purity Determination and Impurity Profiling for Research Materials

The determination of purity and the profiling of impurities are critical steps in the characterization of this compound for research purposes. Commercially available batches of similar compounds often state a purity level, for instance, 95% or 97%. chemsrc.comsigmaaldrich.com However, for rigorous research, an independent and more detailed assessment is often necessary.

Impurity profiling involves the identification and quantification of all impurities present in the synthesized material. These impurities can originate from various sources, including:

Starting materials and reagents

By-products of the synthesis

Degradation products

Residual solvents

ICH guidelines for residual solvents (Q3C) provide a framework for controlling the levels of solvents in pharmaceutical products, and these principles can be adapted for research materials to ensure quality. ich.orgich.orgtga.gov.au The guidelines classify solvents into three classes based on their toxicity. ich.orgich.orgtga.gov.au

| ICH Solvent Class | Description | Example Solvents |

| Class 1 | Solvents to be avoided; known or suspected human carcinogens. | Benzene, Carbon tetrachloride |

| Class 2 | Solvents to be limited in pharmaceutical products due to their inherent toxicity. | Acetonitrile, Toluene, Dichloromethane |

| Class 3 | Solvents with low toxic potential. | Acetic acid, Acetone, Ethanol |

Analytical techniques used for purity determination and impurity profiling include:

High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying impurities. Different detectors, such as UV-Vis or Mass Spectrometry (LC-MS), can be used for detection and identification.

Gas Chromatography (GC): Particularly useful for the analysis of volatile impurities, including residual solvents.

Capillary Electrophoresis (CE): An alternative separation technique that can provide high-resolution separation of charged and neutral species.

Quantitative NMR (qNMR): Can be used to determine the purity of a sample by comparing the integral of a signal from the analyte to that of a certified internal standard.

The results of impurity profiling are crucial for understanding the potential impact of impurities on the biological or chemical properties of this compound in subsequent experiments. A comprehensive Certificate of Analysis (CoA) for a research batch of this compound would typically include the purity value determined by a validated method and a list of identified impurities with their respective levels. sigmaaldrich.com

Q & A

Q. What are the standard synthetic routes for (3R)-3-(4-fluorophenyl)pyrrolidine, and how can reaction conditions be optimized?

The compound is typically synthesized via reductive amination of 4-fluorobenzaldehyde with pyrrolidine using sodium triacetoxyborohydride (STAB) as a reducing agent in dichloromethane at room temperature. Key optimization parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DCM) improve reaction efficiency.

- Temperature control : Room temperature minimizes side reactions like N-oxide formation.

- Purification : Column chromatography with silica gel and a hexane/ethyl acetate gradient ensures high purity (>95%) .

Q. How is the stereochemical configuration of this compound confirmed?

Chiral resolution and characterization involve:

- Chiral HPLC : Using a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase to separate enantiomers.

- Optical rotation : Comparison with literature values for (3R)-configured analogs.

- X-ray crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .

Q. What are the primary biological activities associated with this compound?

Preliminary studies suggest interactions with neurotransmitter receptors:

- Dopamine D2/D3 receptors : Radiolabeled ligand binding assays (e.g., [³H]spiperone displacement) show moderate affinity (IC₅₀ ~200 nM).

- Serotonin 5-HT1A receptors : Computational docking predicts binding via fluorophenyl-pyrrolidine interactions with transmembrane helices .

Advanced Research Questions

Q. How does the fluorophenyl substituent influence metabolic stability compared to other halogenated analogs?

The fluorine atom enhances metabolic stability by:

- Reducing oxidative metabolism : Fluorine’s electronegativity stabilizes adjacent C-H bonds against cytochrome P450 oxidation.

- Improving bioavailability : Comparative studies with chloro/bromo analogs show 2–3x higher plasma exposure in rodent models due to reduced hepatic clearance .

Q. What experimental and computational strategies resolve contradictions in receptor binding data?

Discrepancies between in vitro binding assays and in vivo activity can be addressed via:

- Molecular dynamics simulations : To model receptor-ligand interactions under physiological conditions (e.g., solvation effects).

- Functional assays : Measure downstream signaling (e.g., cAMP modulation for GPCRs) to validate computational predictions. Example: Disparate 5-HT1A binding data (IC₅₀ variability ±50%) were resolved by correlating docking scores with β-arrestin recruitment assays .

Q. How can enantiomeric purity be maintained during large-scale synthesis?

Critical steps include:

- Chiral catalysts : Use of (R)-BINAP-ligated palladium complexes for asymmetric hydrogenation.

- In-line monitoring : FTIR or Raman spectroscopy to detect racemization during reaction progression.

- Crystallization-induced asymmetric transformation : Thermodynamic control via solvent mixtures (e.g., ethanol/water) to favor the (3R)-enantiomer .

Q. What analytical methods are recommended for quantifying trace impurities in this compound?

Advanced techniques include:

- LC-MS/MS : Detection of sub-0.1% impurities (e.g., des-fluoro byproducts) using a C18 column and electrospray ionization.

- NMR spectroscopy : ¹⁹F NMR (470 MHz) identifies fluorinated contaminants with high specificity.

- HPLC-UV/DAD : Paired with spectral libraries to differentiate structurally similar analogs .

Methodological Tables

Table 1. Comparative Receptor Binding Affinities of this compound and Analogs

| Compound | Dopamine D2 (IC₅₀, nM) | Serotonin 5-HT1A (IC₅₀, nM) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| This compound | 210 ± 15 | 320 ± 25 | 45 ± 3 |

| (3R)-3-(4-Chlorophenyl)pyrrolidine | 240 ± 20 | 380 ± 30 | 22 ± 2 |

| (3R)-3-Phenylpyrrolidine | 450 ± 40 | 550 ± 45 | 12 ± 1 |

| Data derived from radioligand assays and hepatocyte incubation studies . |

Table 2. Optimization of Reductive Amination Conditions

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Reducing Agent | NaBH(OAc)₃ | 85 | 98 |

| Solvent | Dichloromethane | 82 | 97 |

| Temperature | 25°C | 88 | 99 |

| Reaction Time | 12 h | 90 | 96 |

| Based on 10 experimental replicates . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.